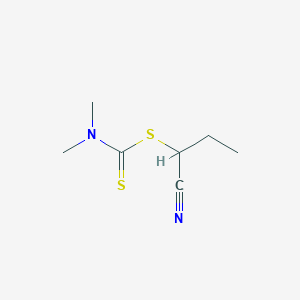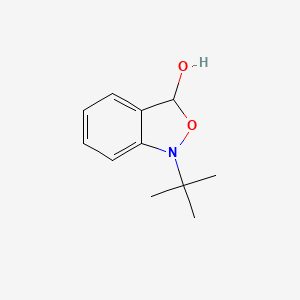![molecular formula C22H26NO5P B14570812 Ethyl cyclohexylidene[(diphenoxyphosphoryl)amino]acetate CAS No. 61416-74-8](/img/structure/B14570812.png)
Ethyl cyclohexylidene[(diphenoxyphosphoryl)amino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl cyclohexylidene[(diphenoxyphosphoryl)amino]acetate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavorings. This compound is notable for its complex structure, which includes a cyclohexylidene group, a diphenoxyphosphoryl group, and an amino acetate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl cyclohexylidene[(diphenoxyphosphoryl)amino]acetate typically involves the esterification of cyclohexylideneacetic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The diphenoxyphosphoryl group is introduced through a subsequent reaction with diphenylphosphoryl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows a similar route but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The final product is purified using techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl cyclohexylidene[(diphenoxyphosphoryl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or different esters.
Scientific Research Applications
Ethyl cyclohexylidene[(diphenoxyphosphoryl)amino]acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl cyclohexylidene[(diphenoxyphosphoryl)amino]acetate involves its interaction with specific molecular targets. The diphenoxyphosphoryl group can interact with enzymes and proteins, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Ethyl cyclohexylidene[(diphenoxyphosphoryl)amino]acetate can be compared with other esters and phosphonate compounds:
Ethyl acetate: A simpler ester used as a solvent.
Diphenylphosphoryl chloride: A reagent used to introduce diphenoxyphosphoryl groups.
Cyclohexylideneacetic acid: A precursor in the synthesis of the compound.
Uniqueness
The uniqueness of this compound lies in its complex structure, which combines multiple functional groups, making it versatile for various applications in research and industry.
Properties
CAS No. |
61416-74-8 |
|---|---|
Molecular Formula |
C22H26NO5P |
Molecular Weight |
415.4 g/mol |
IUPAC Name |
ethyl 2-cyclohexylidene-2-(diphenoxyphosphorylamino)acetate |
InChI |
InChI=1S/C22H26NO5P/c1-2-26-22(24)21(18-12-6-3-7-13-18)23-29(25,27-19-14-8-4-9-15-19)28-20-16-10-5-11-17-20/h4-5,8-11,14-17H,2-3,6-7,12-13H2,1H3,(H,23,25) |
InChI Key |
QLAUBPXKJLHJGD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C1CCCCC1)NP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Fluoro-4-methyl-1-[(3,4,5-trimethylphenyl)methyl]quinolin-2(1H)-one](/img/structure/B14570736.png)
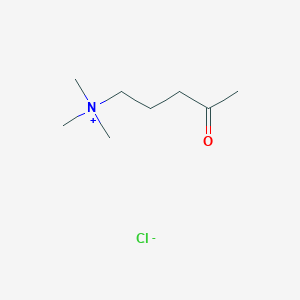
![2-[(2,4,6-Trimethoxyphenyl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14570756.png)
![4-[(6-Fluoro-4-methyl-2-oxoquinolin-1(2H)-yl)methyl]benzonitrile](/img/structure/B14570759.png)
![Dimethyl [4-(2,6-dichlorophenyl)-2-oxobutyl]phosphonate](/img/structure/B14570764.png)
![3-benzyl-3H-imidazo[4,5-b]pyridine-2-thiol](/img/structure/B14570765.png)
![1-Nitro-1-[3-(phenylsulfanyl)-1,3-thiazinan-2-ylidene]pentan-2-one](/img/structure/B14570767.png)
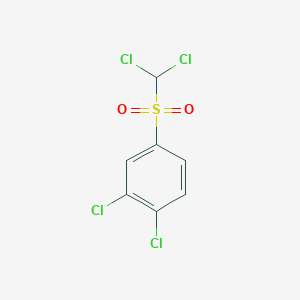
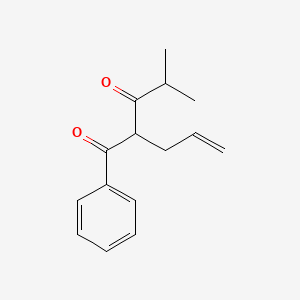
![1-[3-Benzoyl-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B14570800.png)
![3-{2-[(3-Aminopropyl)amino]-2-oxoethyl}thymidine](/img/structure/B14570806.png)
![2,5-Dimethyl-3-[(2-methylfuran-3-yl)sulfanyl]pyrazine](/img/structure/B14570811.png)
